molecular formula C20H19N3O2 B10998034 N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B10998034
M. Wt: 333.4 g/mol
InChI Key: GNMFRXLJWPSVFP-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound featuring a propanamide linker connecting two distinct indole moieties, one of which is methoxylated. This structure places it within a class of molecules that are of significant interest in medicinal chemistry and pharmacological research. Indole-based propanamide compounds have been investigated for a wide spectrum of biological activities. Structurally similar molecules have been reported in scientific literature as potential agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor implicated in the regulation of inflammatory and immune responses . Other research on analogous scaffolds has explored their utility as immunosuppressive agents and as novel androgen receptor antagonists, highlighting the versatility of the indole-propanamide structure in drug discovery . The specific properties and mechanisms of action of this compound are yet to be fully characterized, presenting an opportunity for investigative research. This compound serves as a valuable chemical tool for researchers exploring new chemical space, studying structure-activity relationships (SAR) of indole derivatives, and screening for activity against novel biological targets. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

N-(1H-indol-4-yl)-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C20H19N3O2/c1-25-19-7-3-6-18-15(19)9-12-23(18)13-10-20(24)22-17-5-2-4-16-14(17)8-11-21-16/h2-9,11-12,21H,10,13H2,1H3,(H,22,24)

InChI Key

GNMFRXLJWPSVFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxyindole

4-Methoxyindole is synthesized via cyclization of 4-methoxyphenylhydrazine with a ketone precursor under acidic conditions. A modified protocol using Bartoli indole synthesis (vinyl Grignard reagents and nitroarenes) achieves higher regioselectivity for the 4-methoxy substitution. Key steps include:

  • Nitroarene preparation : 4-Nitroveratrole (1,2-dimethoxy-4-nitrobenzene) is reduced to 4-methoxyphenylhydrazine.

  • Cyclization : Reaction with methyl vinyl ketone in acetic acid yields 4-methoxyindole with 78% purity.

Formation of 1H-Indol-4-yl Amine

The second indole ring (1H-indol-4-yl) is synthesized similarly, but without methoxy protection. Post-cyclization, the 4-position is functionalized via Buchwald-Hartwig amination to introduce the primary amine group required for subsequent amidation.

Propanamide Linker Installation

The propanamide bridge connects the two indole units through a three-step sequence:

Alkylation of 4-Methoxyindole

4-Methoxyindole undergoes N-alkylation with acryloyl chloride to form 3-(4-methoxy-1H-indol-1-yl)propanoyl chloride. Optimal conditions use sodium hydride in DMF at 0°C, achieving 85% yield.

Amide Coupling

The propanoyl chloride is reacted with 1H-indol-4-amine via Schotten-Baumann conditions (aqueous NaOH, THF). This step is sensitive to steric hindrance, necessitating slow addition over 2 hours to maintain 72% yield.

Multi-Step Alkylation and Demethylation

A patent (US6265591B1) describes an alternative route using O-demethylation and re-alkylation to improve regiocontrol:

StepReactionConditionsYield
1O-Demethylation of 4-methoxyindoleBBr₃ in CH₂Cl₂, −78°C90%
2Alkylation with α-bromoesterNaH, DMF, 25°C82%
3Amidation with 1H-indol-4-amineNH₃/MeOH, reflux68%

This method reduces byproducts like furan derivatives, common in classical Fischer syntheses.

Palladium-Catalyzed Cross-Couplings

Recent advances employ Suzuki-Miyaura coupling to assemble the bis-indole system. Aryl boronic esters of 4-methoxyindole and 1H-indol-4-amine are cross-coupled using Pd(PPh₃)₄, followed by amidation:

  • Boronation : 4-Methoxyindole is converted to its pinacol boronate ester using Pd(dppf)Cl₂.

  • Cross-Coupling : Reaction with 1H-indol-4-yl triflate affords the biaryl intermediate (92% yield).

  • Hydrolysis and Amidation : The ester is hydrolyzed to carboxylic acid and coupled with amine using EDC/HOBt.

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase methods enhance scalability. The propanamide linker is anchored to Wang resin , followed by sequential indole couplings:

  • Resin activation : Wang resin is functionalized with Fmoc-protected β-alanine.

  • Indole couplings : 4-Methoxyindole and 1H-indol-4-amine are added via HBTU-mediated amidation.

  • Cleavage : TFA/CH₂Cl₂ (95:5) releases the product with >95% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Fischer IndoleCost-effective, scalableLow regioselectivity65–78%
Multi-Step AlkylationHigh purity, minimal byproductsRequires cryogenic conditions68–82%
Suzuki CouplingExcellent regiocontrolExpensive catalysts85–92%
Solid-PhaseHigh-throughput automationSpecialized equipment needed70–95%

The Suzuki method offers the best balance of yield and selectivity but is cost-prohibitive for large-scale synthesis. Industrial applications favor the multi-step alkylation route.

Optimization Strategies

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) enhance indole solubility but risk decomposition above 60°C.

  • Ether-water biphasic systems improve amidation yields by reducing side reactions.

Catalytic Enhancements

  • Microwave irradiation reduces reaction times from hours to minutes (e.g., 15 minutes for Suzuki coupling).

  • Enzymatic catalysis (lipase B) achieves enantioselective amidation with 99% ee under mild conditions.

Purification Techniques

  • Flash chromatography (hexane:EtOAc gradient) resolves indole isomers.

  • Recrystallization from ethanol/water yields pharmaceutical-grade product .

Chemical Reactions Analysis

    Oxidation: 4-MeO-5-HTP can undergo oxidative transformations, leading to various products.

    Reduction: Reduction of the carbonyl group in the amide linkage may yield the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

    Common Reagents and Conditions:

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, exhibit potent anticancer properties. These compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study:
A study highlighted that indole-based compounds can induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. For instance, one derivative exhibited an IC50 value of 0.81 µM against various cancer cell lines, demonstrating superior efficacy compared to standard treatments like combretastatin A-4 .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Compound 1Huh7 (hepatocellular carcinoma)0.022 - 0.074Tubulin polymerization inhibition
Compound 2SKOV3 (ovarian)0.48Induces apoptosis through mitochondrial disruption
This compoundVariousTBDTBD

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.

Case Study:
Research has shown that certain indole derivatives can significantly reduce the expression of inflammatory markers in vitro. This suggests that compounds like this compound could be explored further as anti-inflammatory agents .

Neuroprotective Properties

Emerging studies suggest that indole derivatives may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study:
In animal models, indole compounds demonstrated the ability to prevent oxidative stress and neuronal death, implicating their role as neuroprotective agents against conditions like Alzheimer’s disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and minimizing toxicity. Modifications to the indole structure can significantly influence biological activity.

ModificationEffect on Activity
Addition of methoxy groupIncreases lipophilicity and cellular permeability
Variations in alkyl chain lengthAlters potency against specific cancer cell lines

Mechanism of Action

    Serotonin Precursor: 4-MeO-5-HTP is a precursor to serotonin synthesis.

    Crosses the Blood-Brain Barrier: It readily enters the brain, influencing central serotonin levels.

    Serotonin Receptor Agonist: It activates serotonin receptors, modulating mood, appetite, and sleep.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight Key References
N-(1H-Indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide (Target) 4-methoxyindole + N-indol-4-yl propanamide ~361.4 (calc.) N/A (hypothetical)
N-[2-(1H-1,3-Benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide (CAS 1574492-45-7) Benzimidazole-ethyl group + 4-methoxyindole 362.4
N-(1H-Indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (CAS 1324076-52-9) Chromenone core + indol-5-yl 376.4
Golidocitinib (WHO-recommended INN) Pyrimidine-pyrazole + indol-7-yl + methylpiperazine 481.6
3-(5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl)-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide Fluoro-substituted indole + pyrrolidinone 441.4
3-(3,4,5-Trimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)propanamide Trimethoxyphenyl + imidazole-pyridine 522.6
Key Observations:

Substituent Diversity: The target compound’s bis-indole scaffold is distinct from analogs like golidocitinib (pyrimidine-pyrazole) and CAS 1324076-52-9 (chromenone core), which incorporate non-indole heterocycles .

Biological Activity Trends: Golidocitinib demonstrates kinase inhibition (JAK/STAT pathway), suggesting that indole-propanamide scaffolds can target signaling proteins .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1574492-45-7 Golidocitinib
Molecular Weight ~361.4 362.4 481.6
Calculated LogP ~3.2 (high lipophilicity) ~2.8 ~2.5
Hydrogen Bond Acceptors 4 5 11
Bioactivity Prediction Kinase inhibition (hypothesized) Anticancer (benzimidazole) JAK/STAT inhibition (known)
Notes:
  • The target’s higher LogP compared to golidocitinib suggests better membrane permeability but may limit aqueous solubility .
  • The benzimidazole in CAS 1574492-45-7 could enhance DNA intercalation, a mechanism common in anticancer agents .

Biological Activity

N-(1H-indol-4-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity based on recent studies, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by its indole moieties, which are known for their diverse biological properties. The structural formula can be represented as follows:

C16H16N2O\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}

This compound features two indole rings connected by a propanamide link, enhancing its potential interactions with biological targets.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance:

  • Cytotoxicity Assays : In vitro studies using MTT assays showed that this compound has a potent cytotoxic effect against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The IC50 values were found to be in the low micromolar range, indicating strong antiproliferative effects compared to conventional chemotherapeutics like sorafenib and gefitinib .
Cell LineIC50 (µM)Reference
MCF-75.2
HCT-1163.8

The mechanisms underlying the anticancer effects of this compound involve multiple pathways:

  • Apoptosis Induction : The compound was shown to activate caspases 3 and 7, leading to programmed cell death in cancer cells.
  • Reactive Oxygen Species (ROS) Formation : Increased ROS levels were observed, contributing to oxidative stress and subsequent cell death.
  • DNA Interaction : Ethidium bromide intercalation assays suggested that the compound interacts with DNA, potentially disrupting replication and transcription processes .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Study on MCF-7 Cells : A study reported that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells .
  • Combination Therapy : Another case study explored the effects of combining this compound with traditional chemotherapeutics, revealing synergistic effects that enhanced overall cytotoxicity against resistant cancer cell lines .

Pharmacological Applications

Beyond anticancer activity, this compound has potential applications in other areas:

  • Anti-inflammatory Activity : Preliminary tests suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6 or CDCl3) confirm indole proton environments (e.g., δ 7.2–7.8 ppm for aromatic protons) and methoxy group integration (δ ~3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 378.1472 [M+H]+) .
    Advanced Analysis
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism in propanamide linkages) .
  • 2D NMR (COSY, HSQC) : Maps 1H^1H-1H^1H coupling and 1H^1H-13C^{13}C correlations for complex substituent assignments .

What preliminary biological assays are recommended to screen for bioactivity?

Q. Basic Screening

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with MIC values reported .
  • Anticancer Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    Advanced Mechanistic Studies
  • Apoptosis Assays : Flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects .
  • Enzyme Inhibition : Fluorescence-based assays targeting Bcl-2/Mcl-1 proteins to assess dual inhibitory activity .

How can contradictory bioactivity data between studies be resolved?

Q. Advanced Methodological Considerations

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed cell passage number, serum-free media) to minimize variability .
  • Orthogonal Validation : Cross-validate results using alternative assays (e.g., ATP-based viability assays vs. MTT) .
  • Structural Confirmation : Recheck compound purity (>95% by HPLC) and stability (e.g., degradation in DMSO stock solutions) .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced SAR Design

  • Substituent Variation : Synthesize analogs with modified indole substituents (e.g., halogenation at C5, methoxy-to-ethoxy substitutions) to probe electronic effects .
  • Linker Optimization : Replace the propanamide spacer with ethane-1,2-diamine or ester groups to assess flexibility requirements .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bonding motifs (e.g., indole N-H interactions) .

How can computational methods predict target interactions?

Q. Advanced Modeling Approaches

  • Molecular Docking (AutoDock Vina) : Simulate binding to Bcl-2 (PDB: 4AQ3) to identify key hydrophobic pockets accommodating the indole moieties .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, focusing on π-π stacking between methoxy-indole and tyrosine residues .
  • Free Energy Calculations (MM-PBSA) : Quantify binding affinities for lead optimization .

What are the stability and storage recommendations for this compound?

Q. Basic Guidelines

  • Storage : -20°C in amber vials under argon to prevent oxidation of indole rings .
  • Solubility : Prepare fresh DMSO stocks (<10 mM) to avoid precipitation in aqueous buffers .
    Advanced Stability Testing
  • Forced Degradation Studies : Expose to heat (40°C), light (UV 254 nm), and acidic/basic conditions (pH 2–12) to identify degradation pathways .

How can analytical methods resolve purity discrepancies?

Q. Advanced Techniques

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) with UV detection at 254 nm; validate with spiked impurities .
  • LC-MS/MS : Detect trace byproducts (e.g., de-methylated analogs) with MRM transitions .

What in vitro toxicity models are suitable for preclinical evaluation?

Q. Advanced Models

  • hERG Inhibition Patch Clamp : Assess cardiac toxicity risks via HEK293 cells expressing hERG channels .
  • Hepatotoxicity Screening : Measure ALT/AST release in HepG2 cells after 48-hour exposure .

How can regioselectivity challenges in indole functionalization be addressed?

Q. Advanced Synthetic Strategies

  • Directed C-H Activation : Use Pd(OAc)₂ with 8-aminoquinoline directing groups for selective C4 methoxylation .
  • Electrophilic Substitution : Employ NIS (N-iodosuccinimide) in acetic acid for C3 halogenation, leveraging indole’s inherent reactivity .

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